1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
13C NMR (101 MHz, CDCl3):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 400.1423 [M+H]+ (calc. 400.1429), with fragmentation patterns dominated by:
UV-Vis Spectroscopy
In methanol, the compound shows absorbance maxima at λmax = 275 nm (π→π* transition, benzodioxole) and λmax = 310 nm (n→π* transition, sulfonamide).
Computational Chemistry Approaches for Electronic Structure Prediction
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts a HOMO-LUMO gap of 4.8 eV , indicating moderate electronic stability. The HOMO is localized on the benzodioxole and sulfonamide groups, while the LUMO resides on the piperazine ring (Figure 1).
Molecular electrostatic potential (MEP) maps reveal regions of high electron density at the sulfonyl oxygen atoms (−45 kcal/mol) and the benzodioxole ether oxygens (−32 kcal/mol), suggesting nucleophilic attack as a likely reaction pathway. Docking studies with dopamine D3 receptors (PDB: 3PBL) highlight favorable interactions between the sulfonamide group and residues Asp110 and Ser192, with a binding affinity (ΔG) of −9.2 kcal/mol .
Quantum mechanical calculations further predict a dipole moment of 5.6 Debye , aligning with the compound’s moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-19-4-2-3-5-23(19)32-21-7-9-22(10-8-21)33(28,29)27-14-12-26(13-15-27)17-20-6-11-24-25(16-20)31-18-30-24/h2-11,16H,12-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOZSMNZAIGVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperonal Derivatives
Piperonal serves as the starting material for benzodioxole-functionalized intermediates. In a representative procedure:
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Piperonal undergoes Claisen-Schmidt condensation with 4,4-dimethylpentan-3-one to form (1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one.
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Cyclization with hydrazine hydrate yields 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole , a key intermediate.
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Functionalization with chloroacetyl chloride produces 1-(5-(benzo[d]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-chloroethanone , enabling further alkylation or coupling reactions.
Synthesis of 4-((4-(o-Tolyloxy)phenyl)sulfonyl)piperazine
Sulfonylation of Piperazine
The sulfonyl group is introduced via reaction with 4-(o-tolyloxy)benzenesulfonyl chloride:
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Procedure :
Introduction of the o-Tolyloxy Group
The o-tolyloxy substituent is installed via Ullmann coupling or nucleophilic aromatic substitution:
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Substrate : 4-Hydroxybenzenesulfonyl chloride.
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Coupling Agent : o-Cresol, using copper(I) iodide as a catalyst.
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Conditions :
Final Coupling of Fragments
The benzodioxolylmethyl and sulfonylpiperazine moieties are combined via alkylation or reductive amination:
Alkylation Approach
Reductive Amination
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Reagents :
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Benzodioxolylmethyl aldehyde (1.2 equiv).
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Sodium triacetoxyborohydride (2.0 equiv).
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Solvent : Dichloromethane (DCM).
Optimization and Challenges
Catalytic Systems for Coupling Reactions
Purification Strategies
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Chromatography : Silica gel chromatography with chloroform/methanol (9:1) effectively isolates intermediates.
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Acid-Base Extraction : Washing with 1.5 N HCl removes unreacted piperazine, improving purity.
Comparative Data on Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | Nucleophilic substitution | K₂CO₃, MeCN, reflux | 65 | 95 |
| Reductive amination | NaBH(OAc)₃, DCM | RT, 17h | 75 | 98 |
| Ullmann coupling | CuI, DMSO, 120°C | 24h | 70 | 90 |
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.
Reduction Products: Sulfides or amines.
Substitution Products: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for the development of pharmaceuticals.
Medicine
This compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities. The sulfonyl group is known to enhance the bioavailability and stability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Core
The piperazine ring is a common scaffold in medicinal chemistry. Key comparisons include:
Key Insights :
Key Insights :
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- Lipophilicity : Compounds with 2,3-dichlorophenyl () exhibit high 5-HT6/D2 affinity due to enhanced lipophilicity, whereas benzodioxole-containing analogues (e.g., target compound) may prioritize metabolic stability .
Physicochemical Properties
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a synthetic piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound by reviewing relevant literature, summarizing research findings, and presenting data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.48 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antitumor properties.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate inhibition of cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to the target molecule have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. For example, a study reported IC50 values for related compounds in HepG2, HCT116, and MCF7 cell lines as 2.38 µM, 1.54 µM, and 4.52 µM respectively, compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM .
- Mechanisms of Action : The anticancer effects are mediated through inhibition of EGFR (epidermal growth factor receptor) tyrosine kinase and modulation of apoptosis-related proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Related derivatives have been tested against various pathogens with varying degrees of effectiveness:
- In Vitro Studies : Some studies have reported significant antimicrobial activity against bacterial strains. The mechanism often involves disruption of bacterial cell membranes leading to cell lysis .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | |
| Anticancer | HCT116 | 1.54 | |
| Anticancer | MCF7 | 4.52 | |
| Antimicrobial | Various | Variable |
Case Study 1: Antitumor Efficacy
A recent study synthesized several piperazine derivatives based on the benzo[d][1,3]dioxole framework and evaluated their anticancer potential in vitro. The findings indicated that these compounds not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal cells, highlighting their therapeutic potential .
Case Study 2: Antimicrobial Effects
In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the piperazine structure enhanced antimicrobial activity significantly compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
